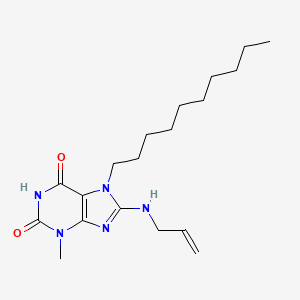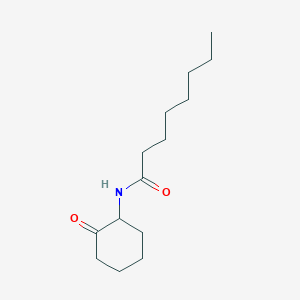![molecular formula C14H14N2O4 B12046064 N'-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B12046064.png)
N'-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide is an organic compound that belongs to the class of hydrazides It features a furan ring attached to a benzohydrazide moiety, which is further substituted with two methoxy groups at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzohydrazide and 2-furaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3,4-dimethoxybenzohydrazide in ethanol.
- Add 2-furaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzohydrazide derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Potential use in the development of new polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism of action of N’-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-2-furylmethylidene]-2-furohydrazide
- N’-[(E)-2-furylmethylidene]nicotinohydrazide
- N’-[(E)-2-furylmethylidene]-2-thiophenecarbohydrazide
Uniqueness
N’-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide is unique due to the presence of both the furan ring and the 3,4-dimethoxybenzohydrazide moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. The methoxy groups enhance its solubility and reactivity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C14H14N2O4 |
|---|---|
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
N-[(E)-furan-2-ylmethylideneamino]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C14H14N2O4/c1-18-12-6-5-10(8-13(12)19-2)14(17)16-15-9-11-4-3-7-20-11/h3-9H,1-2H3,(H,16,17)/b15-9+ |
InChI-Schlüssel |
VOUFMTUXDABQGS-OQLLNIDSSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=CO2)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=CO2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide, AldrichCPR](/img/structure/B12046031.png)




![Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B12046051.png)
![Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12046058.png)
